molecular formula C21H32N2O2S B2990076 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034324-70-2

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2990076
CAS No.: 2034324-70-2
M. Wt: 376.56
InChI Key: HOZJCPKIEHLTLL-UHFFFAOYSA-N
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Description

N-((1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a 1-(thiophen-2-yl)cyclopentanecarboxamide moiety linked to a complex amine featuring both piperidine and tetrahydropyran rings . This specific arrangement of heterocycles is a common pharmacophore in the development of bioactive molecules, suggesting potential for diverse biological activity. Compounds with structurally related frameworks, such as those featuring a tetrahydro-2H-pyran group connected to a piperidine ring, have been investigated in various patented therapeutic contexts, including as inhibitors of specific enzymes . The presence of the thiophene ring further enhances its utility as a versatile building block in organic synthesis and drug discovery. As a research chemical, it serves as a valuable intermediate for the design and synthesis of novel compounds, allowing researchers to explore structure-activity relationships and develop new chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2S/c24-20(21(9-1-2-10-21)19-4-3-15-26-19)22-16-17-5-11-23(12-6-17)18-7-13-25-14-8-18/h3-4,15,17-18H,1-2,5-14,16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZJCPKIEHLTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest for various therapeutic applications.

Structural Characteristics

The compound features several key structural elements:

  • Tetrahydro-2H-pyran moiety : This cyclic ether contributes to the compound's lipophilicity and potential interactions with biological membranes.
  • Piperidine ring : Known for its role in modulating neurotransmitter systems, this structure may influence the compound's pharmacological profile.
  • Cyclopentanecarboxamide group : This functional group is often associated with various receptor interactions.

Biological Activities

This compound exhibits a range of biological activities:

  • Receptor Binding : The compound has been shown to interact with several receptor types, including chemokine receptors. For example, related compounds have demonstrated significant binding affinity to the CCR2 receptor, which is involved in inflammatory responses .
  • Anti-inflammatory Properties : Research suggests that compounds with similar structures can modulate pathways related to pain perception and inflammation, indicating potential therapeutic applications in treating neuropathic pain and inflammatory disorders.
  • Antitumor Activity : Some derivatives of cyclopentanecarboxamide have exhibited promising antitumor effects, particularly through inhibition of specific signaling pathways involved in cancer progression, such as the ALK5 receptor pathway .

Case Study 1: CCR2 Antagonism

A related study highlighted the development of a cyclopentane scaffold that showed enhanced binding and antagonist activity against the human CCR2 receptor. The lead compound exhibited an IC50 value of 1.3 nM, indicating strong potency in blocking this receptor's activity .

Case Study 2: ALK5 Inhibition

Another study focused on the synthesis of tetrahydro-pyran derivatives that inhibited ALK5 autophosphorylation with IC50 values around 25 nM. These findings underscore the potential of compounds similar to this compound in cancer therapy .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological ActivityIC50 Values
N-(piperidin-4-yl)ethanesulfonamidePiperidine ring, sulfonamide groupAnti-inflammatoryNot specified
3-piperidinyl-cyclopentanecarboxamideCyclopentane scaffoldCCR2 antagonist1.3 nM
Tetrahydro-pyran derivativesTetrahydro-pyran moietyALK5 inhibitor25 nM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs described in recent literature and patents. Key comparisons are summarized below:

Structural and Physicochemical Differences

Compound Name / Identifier Key Substituents Molecular Weight Key Data
Target Compound Thiophen-2-yl, tetrahydro-2H-pyran-4-yl-piperidine Not reported Structural focus on thiophene and THP-piperidine hybrid
(R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17) Naphthalen-1-yl, THP-piperidine 381.2 78% synthesis yield; ES + MS: 381.2; HPLC retention time: 1.07 min
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Pyridin-2-yl-piperidine, thiophen-2-yl 369.5 Smiles: O=C(NCC1CCN(c2ccccn2)CC1)C1(c2cccs2)CCCC1
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide THP-pyrazole, thiophen-2-yl Not reported Pyrazole replaces piperidine; potential for altered binding kinetics
Example 9 (Patent compound) Trifluoromethylpyridin-2-yl, isopropyl-cyclopentane 411.1 MS: (M+H) 411.1; designed for enhanced lipophilicity via CF3 group

Notes:

  • The naphthalene group in Compound 17 increases aromatic surface area, which may improve target binding but reduce solubility .
  • The pyrazole variant eliminates the piperidine ring, likely reducing conformational flexibility and metabolic vulnerability.

Metabolic Stability Insights

  • Microsomal stability assays for Compound 17 in human/mouse liver microsomes showed moderate stability (60% remaining at 30 min), with THP likely shielding labile sites.
  • The thiophene ring in the target compound may introduce metabolic liabilities (e.g., sulfoxidation), whereas the trifluoromethylpyridine in Example 9 could enhance stability by resisting oxidation.

Implications for Drug Design

  • THP-piperidine hybrids (target compound, Compound 17) balance metabolic stability and CNS penetration, making them suitable for neurotherapeutic candidates.
  • Thiophene vs. Naphthalene : Thiophene offers reduced molecular weight and better solubility than naphthalene but may compromise target affinity in hydrophobic pockets.
  • Pyridine vs. Pyran : Pyridine-containing analogs may exhibit stronger hydrogen bonding but shorter half-lives due to increased cytochrome P450 interactions.

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